布佛美特
描述
科学研究应用
布洛芬地尔因其在各个领域的应用而得到广泛研究:
化学: 布洛芬地尔用作分析化学中色谱和光谱方法开发的参考化合物.
生物学: 研究表明布洛芬地尔与血清白蛋白和 β-环糊精相互作用,使其成为研究蛋白质-配体相互作用的宝贵工具.
作用机制
布洛芬地尔通过多种机制发挥作用:
生化分析
Biochemical Properties
Buflomedil acts as a phosphodiesterase enzyme inhibitor, which leads to the stimulation of cyclic adenosine monophosphate and biological vasodilators . It also exhibits weak non-specific calcium antagonist effects . Buflomedil interacts with various enzymes and proteins, including phosphodiesterase, which it inhibits to increase cyclic adenosine monophosphate levels. This interaction enhances vasodilation and improves blood flow.
Cellular Effects
Buflomedil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances erythrocyte flexibility and reduces blood viscosity, which improves tissue oxygenation . Buflomedil’s impact on cell signaling pathways involves the modulation of cyclic adenosine monophosphate levels, which play a crucial role in various cellular functions.
Molecular Mechanism
The molecular mechanism of Buflomedil involves its inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate results in vasodilation and improved blood flow. Buflomedil also exhibits weak calcium antagonist effects, which contribute to its overall vasodilatory action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buflomedil have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Buflomedil can maintain its vasodilatory effects over extended periods, although its efficacy may decrease with prolonged use .
Dosage Effects in Animal Models
The effects of Buflomedil vary with different dosages in animal models. At therapeutic doses, Buflomedil improves blood flow and reduces blood viscosity. At high doses, it can cause toxic or adverse effects, including neurologic and cardiovascular events . These threshold effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Buflomedil is involved in metabolic pathways that include interactions with enzymes such as phosphodiesterase. By inhibiting these enzymes, Buflomedil increases cyclic adenosine monophosphate levels, which enhances vasodilation and improves blood flow . The compound’s effects on metabolic flux and metabolite levels are crucial for its therapeutic action.
Transport and Distribution
Buflomedil is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for Buflomedil’s efficacy in improving blood flow and reducing blood viscosity.
Subcellular Localization
The subcellular localization of Buflomedil involves its distribution to specific compartments or organelles within cells. Targeting signals and post-translational modifications direct Buflomedil to these locations, where it exerts its vasodilatory effects . Understanding Buflomedil’s subcellular localization is crucial for optimizing its therapeutic potential.
准备方法
布洛芬地尔可以通过多种方法合成。一种常见的合成路线包括在氯苯溶剂中,用气态盐酸将 1,3,5-三甲氧基苯与 4-吡咯烷丁腈酰化。 该反应是 Hoesch 反应的示例 . 工业生产方法可能有所不同,但它们通常涉及类似的有机合成原理,利用特定的试剂和条件来获得所需的产物 .
化学反应分析
布洛芬地尔会经历几种类型的化学反应,包括:
氧化: 布洛芬地尔在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变布洛芬地尔中的官能团,可能改变其药理特性。
取代: 取代反应,特别是涉及吡咯烷环的取代反应,会导致形成布洛芬地尔的各种衍生物。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 形成的主要产物取决于所用反应条件和试剂 .
相似化合物的比较
布洛芬地尔经常与其他血管活性药物进行比较,例如:
戊氧非林: 布洛芬地尔和戊氧非林均可改善血流并降低血液粘度,但布洛芬地尔还具有额外的钙拮抗作用.
辛纳立嗪和氟桂利嗪: 这些药物用于治疗脑血管功能障碍,但布洛芬地尔已被证明在缓解认知障碍相关的症状方面略微更有效.
布洛芬地尔的独特药理学特性,包括其多种作用机制和广泛的治疗应用,使其有别于其他血管活性化合物。
属性
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLAEYXIQKAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35543-24-9 (hydrochloride) | |
Record name | Buflomedil [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022697 | |
Record name | Buflomedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-25-7 | |
Record name | Buflomedil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buflomedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buflomedil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Buflomedil exert its vasoactive effects?
A: Buflomedil primarily acts as a competitive inhibitor of α-adrenergic receptors, primarily targeting both α1 and α2 subtypes []. This inhibition leads to vasodilation, improving blood flow in tissues. Additionally, Buflomedil inhibits platelet aggregation, enhances erythrocyte deformability, and exhibits mild calcium channel blocking properties [, , ], all contributing to its overall vasodilatory effect.
Q2: Does Buflomedil demonstrate selectivity for α1 or α2-adrenergic receptors?
A: Research suggests that Buflomedil does not exhibit strong selectivity for either α1 or α2-adrenergic receptor subtypes []. It inhibits both subtypes, leading to a combined vasodilatory effect.
Q3: How does Buflomedil affect cerebral blood flow?
A: Buflomedil administration has been shown to increase cerebral blood flow in animal models. Research in spontaneously hypertensive rats demonstrated that Buflomedil improved survival rates after permanent bilateral carotid artery occlusion and enhanced local cerebral blood flow distribution following the occlusion [].
Q4: Does Buflomedil impact neuronal survival following cerebral ischemia?
A: Studies indicate that Buflomedil might provide neuroprotective effects following cerebral ischemia. Research in a rat model of moderate cerebral ischemia demonstrated that Buflomedil attenuated ischemia-induced neuronal loss and damage in the hippocampal CA1 region []. Additionally, it restored blood lactate and serum neuron-specific enolase concentrations toward normal levels, suggesting a protective effect on neuronal metabolism and integrity.
Q5: Does Buflomedil influence the expression of apoptosis-related proteins in neuronal cells?
A: Yes, research suggests that Buflomedil can modulate the expression of Bcl-2 and Bax proteins, which are involved in regulating apoptosis, in the dorsal root ganglia (DRG) following sciatic nerve injury in rats []. Buflomedil treatment was associated with upregulated Bcl-2 expression and downregulated Bax expression, potentially contributing to its neuroprotective effects.
Q6: How does Buflomedil affect the expression of MMP-9 and TIMP-1 after cerebral ischemia-reperfusion injury?
A: Buflomedil has been shown to influence the expression of matrix metalloproteinase-9 (MMP-9) and its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), in a rat model of cerebral ischemia-reperfusion injury []. Buflomedil treatment reduced the number of activated MMP-9 immunoreactive cells and increased the number of activated TIMP-1 immunoreactive cells, suggesting a potential role in modulating the inflammatory response and tissue remodeling after cerebral ischemia.
Q7: What is the role of Buflomedil in the Veno-Arteriolar Reflex (VAR) in diabetic patients?
A: Studies suggest that Buflomedil can improve the impaired Veno-Arteriolar Reflex (VAR) observed in diabetic patients []. Buflomedil infusion in diabetic patients with and without complications significantly increased VAR responses at the dorsal foot and big toe, indicating improved microvascular reactivity.
Q8: What is the molecular formula and weight of Buflomedil?
A8: Buflomedil hydrochloride has the molecular formula C18H25NO4 • HCl and a molecular weight of 355.86 g/mol.
Q9: What analytical techniques are commonly used to characterize and quantify Buflomedil?
A: Buflomedil can be characterized and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], and voltammetry [].
Q10: Can Buflomedil interfere with certain drug immunoassays?
A: Yes, Buflomedil has been reported to interfere with specific drug immunoassays, leading to false-positive results. Notably, it has shown interference with monoclonal EMIT d.a.u. amphetamine immunoassays [] and immunoassays for tricyclic antidepressants []. This highlights the importance of confirming positive immunoassay results with more specific analytical methods, such as HPLC.
Q11: What are the primary clinical applications of Buflomedil?
A: Buflomedil has been primarily used in the treatment of peripheral vascular diseases, specifically intermittent claudication, and to a lesser extent, for cerebrovascular diseases [, , ].
Q12: What is the efficacy of Buflomedil in treating intermittent claudication?
A: Meta-analyses and randomized controlled trials (RCTs) provide limited evidence for the efficacy of Buflomedil in treating intermittent claudication [, , , , ]. While some studies reported moderate improvements in pain-free and maximum walking distances with Buflomedil compared to placebo, these findings are undermined by publication bias and the existence of unpublished, inconclusive trials [, ].
Q13: What are the known safety concerns associated with Buflomedil?
A: Buflomedil has a narrow therapeutic index, and safety concerns have been raised, particularly regarding neurological and cardiovascular adverse events, especially in cases of overdose [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。